

Ponatinib Free Base in DMSO: A Technical Guide to Solubility and Application

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of ponatinib free base in dimethyl sulfoxide (DMSO), a critical parameter for its use in preclinical research and drug development. This document outlines quantitative solubility data, detailed experimental protocols for solution preparation, and the key signaling pathways affected by ponatinib, offering a comprehensive resource for laboratory professionals.

Quantitative Solubility Data

The solubility of ponatinib free base in DMSO has been reported by various suppliers, with some variability observed. This variation can be attributed to factors such as the purity of the ponatinib free base, the anhydrous nature of the DMSO, temperature, and the use of physical methods to enhance dissolution such as warming and sonication. A summary of the reported solubility data is presented in Table 1.



Supplier/Source	Reported Solubility in DMSO (mg/mL)	Molar Concentration (mM)	Notes
MedChemExpress	25	46.94	Ultrasonic and warming to 60°C is recommended. Use newly opened DMSO.
Cayman Chemical	~20	~37.55	The solvent should be purged with an inert gas.[1]
TargetMol	25	46.94	Sonication and heating are recommended.[1][2]
Selleck Chemicals	73 - 100	137.07 - 187.77	Moisture-absorbing DMSO reduces solubility; fresh DMSO is advised.
United States Biological	50	93.89	N/A
MedKoo Biosciences	50	93.89	N/A
Life Technologies	≥ 50	≥ 93.89	Saturation unknown.

Note: The molecular weight of ponatinib free base is 532.56 g/mol .

Experimental Protocols

The following protocols are provided as a guide for the preparation of ponatinib free base solutions in DMSO. These methods are based on commonly cited laboratory procedures.

Protocol for Preparation of a Saturated Ponatinib Stock Solution in DMSO

This protocol describes a general procedure to prepare a saturated stock solution of ponatinib free base in DMSO, which is a fundamental step in determining its maximum solubility.



Materials:

- Ponatinib free base powder
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Water bath or sonicator

Procedure:

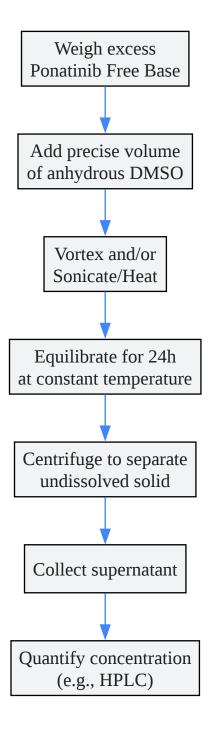
- Weighing Ponatinib: Accurately weigh a pre-determined amount of ponatinib free base powder and transfer it to a sterile vial. To determine solubility, an excess of the compound should be used.
- Adding DMSO: Add a precise volume of anhydrous DMSO to the vial.
- Facilitating Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes.
- Enhancing Solubility (Optional but Recommended):
 - Heating: Gently warm the solution in a water bath, not exceeding 60°C, for 10-15 minutes to aid dissolution.
 - Sonication: Alternatively, place the vial in an ultrasonic bath for 15-20 minutes.
- Equilibration: Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to ensure saturation.
- Separation of Undissolved Solid: Centrifuge the solution to pellet any undissolved ponatinib free base.



 Quantification: Carefully collect the supernatant and determine the concentration of ponatinib using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like ponatinib in DMSO.





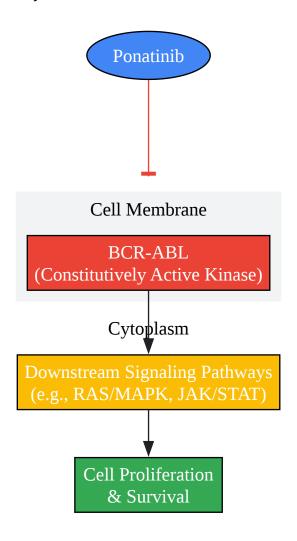
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Workflow for Solubility Determination

Signaling Pathway Inhibition by Ponatinib

Ponatinib is a potent multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL fusion protein, which is a hallmark of chronic myeloid leukemia (CML). Ponatinib is effective against both native BCR-ABL and its various mutations, including the highly resistant T315I mutation. By binding to the ATP-binding site of the BCR-ABL kinase domain, ponatinib blocks its catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival.

The simplified signaling pathway below illustrates the mechanism of action of ponatinib.



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Ponatinib's Inhibition of BCR-ABL Signaling

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References

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- 2. Ponatinib | AP24534 | multi-targeted kinase inhibitor | TargetMol [targetmol.com]
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